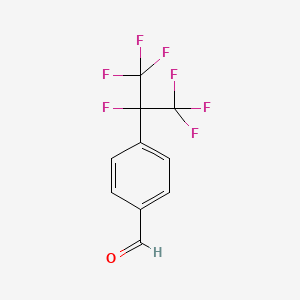![molecular formula C15H15N3O2 B2891400 1-{[2-(1H-pyrrol-1-yl)anilino]methyl}dihydro-1H-pyrrole-2,5-dione CAS No. 860787-25-3](/img/structure/B2891400.png)
1-{[2-(1H-pyrrol-1-yl)anilino]methyl}dihydro-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with the molecular formula C15H15N3O2 . It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like benzene and imidazole .
Synthesis Analysis
The synthesis of pyrrole derivatives involves various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the conversion of primary diols and amines to 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex . The synthesis of N-substituted pyrroles can be achieved through the aerobic oxidative coupling of diols and a broad range of primary amines .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. It contains a pyrrole ring, an aniline group, and a dihydro-1H-pyrrole-2,5-dione group .Chemical Reactions Analysis
Pyrrole compounds are known to undergo a variety of chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids . They can also undergo Michael addition with electrophilic olefins .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 269.2985 . Other properties such as melting point, boiling point, and density were not found in the search results .Aplicaciones Científicas De Investigación
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have been synthesized and investigated for their inhibitory action against the corrosion of carbon steel in hydrochloric acid medium. These derivatives, specifically 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have shown good corrosion inhibition efficiency, with their effectiveness increasing alongside inhibitor concentration. The adsorption of these molecules on steel surfaces suggests a chemisorption process primarily controls their mechanism of action. This finding is crucial for industries seeking corrosion-resistant materials and coatings (Zarrouk et al., 2015).
Glycolic Acid Oxidase Inhibition
An extensive series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have been prepared and evaluated as inhibitors of glycolic acid oxidase (GAO), a key enzyme in oxalate production. These compounds, particularly those with large lipophilic 4-substituents, act as potent, competitive inhibitors of GAO. This research has implications for the treatment of conditions like hyperoxaluria, offering a chemical basis for developing new therapeutic agents (Rooney et al., 1983).
Organic Electronics
Novel conjugated polyelectrolytes containing 1H-pyrrole-2,5-dione units have been synthesized for use as electron transport layers in polymer solar cells. The electron-deficient nature of these polymers, along with their planar structure, provides them with high conductivity and electron mobility, improving device performance and efficiency. This application underscores the potential of 1H-pyrrole-2,5-dione derivatives in developing advanced materials for renewable energy technologies (Hu et al., 2015).
Metal Ion Sensing
Derivatives of 1H-pyrrole-2,5-dione have also been explored for their molecular recognition abilities toward transition metal ions. These compounds exhibit remarkable selectivity towards Cu2+ ions, with complexation accompanied by a significant color change. This property makes them suitable for developing chemosensors for detecting metal ions in various environmental and biological contexts (Gosavi-Mirkute et al., 2017).
Direcciones Futuras
The future directions for this compound could involve further exploration of its synthesis methods, investigation of its mechanism of action, and evaluation of its potential applications in various fields. This could include its use in the development of new pharmaceuticals, given the wide range of biological activities exhibited by pyrrole derivatives .
Mecanismo De Acción
- The primary target of this compound is the heat shock protein HSP 90-alpha . Heat shock proteins (HSPs) play crucial roles in cellular homeostasis, acting as molecular chaperones. HSP 90-alpha, in particular, promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Target of Action
Propiedades
IUPAC Name |
1-[(2-pyrrol-1-ylanilino)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-14-7-8-15(20)18(14)11-16-12-5-1-2-6-13(12)17-9-3-4-10-17/h1-6,9-10,16H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXGFAUTEYUYMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CNC2=CC=CC=C2N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2891318.png)

![tert-Butyl N-[2-(3-aminophenoxy)ethyl]-N-methylcarbamate](/img/structure/B2891320.png)
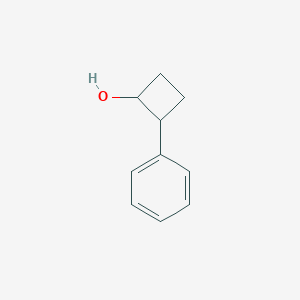
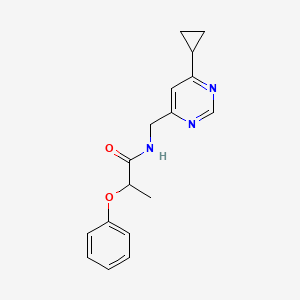

![7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2891326.png)

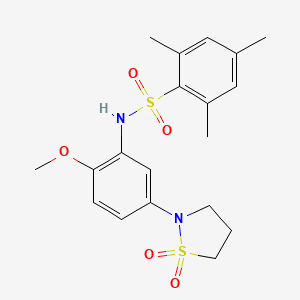
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2891332.png)
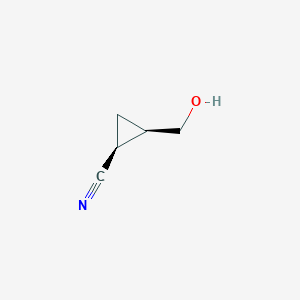
![1-[(4-fluorophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2891336.png)
